molecular formula C10H9ClN4O2 B8286126 4-Chloro-7-ethylamino-6-nitroquinazoline

4-Chloro-7-ethylamino-6-nitroquinazoline

Cat. No. B8286126
M. Wt: 252.66 g/mol
InChI Key: ZSQBMZQTXQDGMR-UHFFFAOYSA-N
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Patent
US06127541

Procedure details

7-Ethylamino-6-nitro-4(3H)-quinazolinone (30.0 g, 128 mmol) was suspended in phosphorus oxychloride (270 ml, 2.90 mol) and the mixture was heated at 110° C. for 2 hours under an argon gas atmosphere (to form a clear solution). After it was confirmed that the starting material disappeared, unreacted phosphorus oxychloride was removed under reduced pressure. After the residue was subjected to azeotrope with toluene, the resulting oily substances were dissolved in the necessary minimum amount of tetrahydrofuran. The tetrahydrofuran solution obtained was poured onto ice-cold water by adding a sufficient amount of sodium hydrogen carbonate, followed by extraction with ethyl acetate. The organic layer was dried (over anhydrous magnesium sulfate), and the drying agent was filtered off. The filtrate was concentrated under reduced pressure to give the title compound (33.4 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
270 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[CH:13]=[C:12]2[C:7]([C:8](=O)[NH:9][CH:10]=[N:11]2)=[CH:6][C:5]=1[N+:15]([O-:17])=[O:16])[CH3:2].P(Cl)(Cl)([Cl:20])=O.C(=O)([O-])O.[Na+]>>[Cl:20][C:8]1[C:7]2[C:12](=[CH:13][C:4]([NH:3][CH2:1][CH3:2])=[C:5]([N+:15]([O-:17])=[O:16])[CH:6]=2)[N:11]=[CH:10][N:9]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(C)NC1=C(C=C2C(NC=NC2=C1)=O)[N+](=O)[O-]
Step Two
Name
Quantity
270 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form a clear solution)
CUSTOM
Type
CUSTOM
Details
unreacted phosphorus oxychloride was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting oily substances were dissolved in the necessary minimum amount of tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran solution obtained
ADDITION
Type
ADDITION
Details
was poured onto ice-cold water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (over anhydrous magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
the drying agent was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)[N+](=O)[O-])NCC
Measurements
Type Value Analysis
AMOUNT: MASS 33.4 g
YIELD: CALCULATEDPERCENTYIELD 103.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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